1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5(6)-dimethylpyrazine typically involves the reaction of acetylacetone with 2,3-butanedione in the presence of ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired isomers.
Industrial Production Methods
Industrial production of 2-Acetyl-3,5(6)-dimethylpyrazine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,5(6)-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different pyrazine derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products
Scientific Research Applications
2-Acetyl-3,5(6)-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the flavors and fragrances industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,5(6)-dimethylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets and pathways involved in this process are still under investigation, but it is known to bind to specific receptors in the olfactory system .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,5(6)-dimethylpyrazine: Similar in structure but with an ethyl group instead of an acetyl group.
3-Acetylpyridine: Contains a pyridine ring instead of a pyrazine ring.
2-Acetyl-3-methylpyrazine: Similar but with a single methyl group instead of two.
Uniqueness
2-Acetyl-3,5(6)-dimethylpyrazine is unique due to its specific combination of functional groups, which contribute to its distinct aroma and chemical properties. This makes it particularly valuable in the flavors and fragrances industry .
Properties
IUPAC Name |
1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBQNZIIKYINBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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